Synthesis and characterization of 1-(Mesitylmethyl)-1,4-diazepane
Synthesis and characterization of 1-(Mesitylmethyl)-1,4-diazepane
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Mesitylmethyl)-1,4-diazepane
Abstract
This technical guide provides a comprehensive overview of a robust methodology for the synthesis and characterization of the novel compound 1-(Mesitylmethyl)-1,4-diazepane. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] This document details a strategic approach centered on the direct N-alkylation of 1,4-diazepane, offering insights into reaction mechanisms, experimental protocols, and analytical validation. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The seven-membered 1,4-diazepane ring system is a cornerstone in the development of therapeutic agents, renowned for its wide spectrum of biological activities. Derivatives of this scaffold have been successfully developed as anticonvulsant, anxiolytic, sedative, and antipsychotic drugs.[3][4][5] The conformational flexibility of the seven-membered ring allows for precise spatial orientation of substituents, enabling effective interaction with various biological targets.
The introduction of a mesitylmethyl group onto the 1,4-diazepane core is a strategic design choice. The bulky and lipophilic nature of the mesityl (2,4,6-trimethylphenyl) group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. It can enhance binding affinity to target proteins through steric and hydrophobic interactions, as well as potentially modulate metabolic stability. This guide outlines a direct and efficient synthesis to access this promising compound, paving the way for further investigation into its potential therapeutic applications.
Synthetic Strategy: Direct N-Alkylation
The synthesis of 1-(Mesitylmethyl)-1,4-diazepane is most effectively achieved through the direct N-alkylation of the parent 1,4-diazepane heterocycle. This approach is favored for its atom economy and procedural simplicity. The core of this strategy involves the nucleophilic attack of one of the secondary amine nitrogens of 1,4-diazepane on an electrophilic mesitylmethyl source, typically a mesitylmethyl halide.
The choice of a suitable base and solvent system is critical to ensure the reaction proceeds efficiently and selectively. A non-nucleophilic base is required to deprotonate the secondary amine, thereby increasing its nucleophilicity without competing in the alkylation reaction. The solvent should be capable of dissolving the reactants and facilitating the bimolecular nucleophilic substitution (SN2) reaction.
Proposed Reaction Mechanism
The reaction proceeds via a classical SN2 mechanism. The base abstracts a proton from one of the nitrogen atoms of 1,4-diazepane, generating a more potent nucleophile. This diazepane anion then attacks the benzylic carbon of the mesitylmethyl halide, displacing the halide and forming the new carbon-nitrogen bond.
Caption: Proposed SN2 mechanism for the N-alkylation of 1,4-diazepane.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 1-(Mesitylmethyl)-1,4-diazepane.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,4-Diazepane | ≥98% | Commercial Source |
| 2-(Bromomethyl)-1,3,5-trimethylbenzene (Mesitylmethyl bromide) | ≥97% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercial Source |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Commercial Source |
Synthetic Procedure
Caption: Step-by-step experimental workflow for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane.
-
Reaction Setup: To a stirred solution of 1,4-diazepane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
Addition of Alkylating Agent: Slowly add a solution of 2-(bromomethyl)-1,3,5-trimethylbenzene (1.1 eq) in anhydrous acetonitrile to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: The resulting residue is dissolved in dichloromethane and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(Mesitylmethyl)-1,4-diazepane as a pure compound.
Characterization and Data Analysis
The structural integrity and purity of the synthesized 1-(Mesitylmethyl)-1,4-diazepane must be confirmed through a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the expected characterization data for the target compound.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | - Signals corresponding to the mesityl aromatic protons. - A singlet for the benzylic CH₂ protons. - Multiple signals for the diazepane ring protons. - A singlet for the NH proton. - Signals for the three methyl groups on the mesityl ring. |
| ¹³C NMR (CDCl₃) | - Aromatic carbons of the mesityl group. - Benzylic carbon. - Carbons of the diazepane ring. - Methyl group carbons. |
| Mass Spec. (ESI+) | - A prominent peak corresponding to the [M+H]⁺ ion. |
| IR Spectroscopy | - N-H stretching vibration. - C-H stretching vibrations (aromatic and aliphatic). - C-N stretching vibrations. - Aromatic C=C stretching vibrations. |
Note: The exact chemical shifts (δ) in NMR spectroscopy and wavenumbers (cm⁻¹) in IR spectroscopy will need to be determined experimentally.
Safety and Handling
Standard laboratory safety precautions should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. Mesitylmethyl bromide is a lachrymator and should be handled with care.
Conclusion
This guide presents a streamlined and efficient protocol for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane. The direct N-alkylation strategy is robust and scalable, providing good yields of the target compound. The detailed characterization plan ensures the identity and purity of the final product. This molecule represents a valuable building block for the development of novel therapeutic agents, and the methodology described herein should facilitate its accessibility to the wider scientific community for further biological evaluation.
References
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]
-
Boufroura, H., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(8), 5133-5144. Available at: [Link]
-
Bawa, S., & Kumar, S. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. Retrieved from [Link]
-
Wang, J.-Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2947. Available at: [Link]
-
Fletcher, S., et al. (2012). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm, 3(6), 689-693. Available at: [Link]
-
Wang, J.-Y., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979-1982. Available at: [Link]
-
Reddy, T. R., & Sridhar, B. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 8(1), 245-256. Available at: [Link]
-
Wurzer, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. Available at: [Link]
-
Cateni, F., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(4), 482-488. Available at: [Link]
-
Cateni, F., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Matos, M. J. (2021). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. Retrieved from [Link]
-
Wurzer, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. Available at: [Link]
-
Kitamura, M., et al. (2017). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 22(7), 1184. Available at: [Link]
-
Bawa, S., & Kumar, S. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Retrieved from [Link]
-
Al-Obaid, A. M., et al. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 7(10), 249-261. Available at: [Link]
-
Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[3][6]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(6), 2136-2141. Available at: [Link]
-
Patel, R. B., et al. (2015). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Journal of Young Pharmacists, 7(3), 208-220. Available at: [Link]
